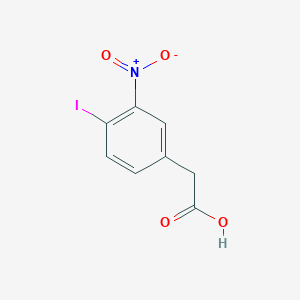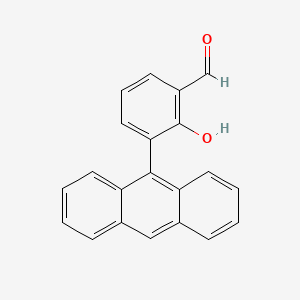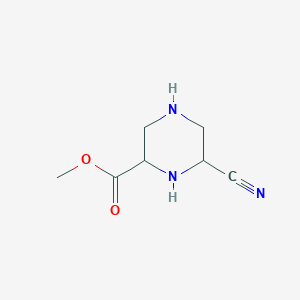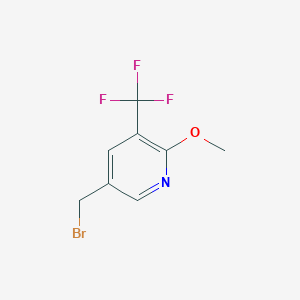
(Z)-Methyl 3-(pyridin-4-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Methyl 3-(pyridin-4-yl)acrylate is an organic compound that belongs to the class of acrylates It features a pyridine ring attached to an acrylate moiety, with the methyl ester group in the Z-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl 3-(pyridin-4-yl)acrylate typically involves the reaction of 4-pyridinecarboxaldehyde with methyl acrylate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography. The reaction can be represented as follows:
4-Pyridinecarboxaldehyde+Methyl acrylateBase, Reflux(Z)-Methyl 3-(pyridin-4-yl)acrylate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Methyl 3-(pyridin-4-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products Formed
Oxidation: Formation of 3-(pyridin-4-yl)acrylic acid.
Reduction: Formation of 3-(pyridin-4-yl)propanol.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
(Z)-Methyl 3-(pyridin-4-yl)acrylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are of interest for their catalytic and biological properties.
Medicine
The compound is investigated for its potential therapeutic applications. Derivatives of this compound have shown promise as antimicrobial and anticancer agents.
Industry
In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its ability to undergo polymerization makes it valuable in the development of advanced materials.
Mecanismo De Acción
The mechanism of action of (Z)-Methyl 3-(pyridin-4-yl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(pyridin-2-yl)acrylate
- Methyl 3-(pyridin-3-yl)acrylate
- Ethyl 3-(pyridin-4-yl)acrylate
Uniqueness
(Z)-Methyl 3-(pyridin-4-yl)acrylate is unique due to its Z-configuration, which can influence its reactivity and interaction with biological targets
Propiedades
Fórmula molecular |
C9H9NO2 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
methyl (Z)-3-pyridin-4-ylprop-2-enoate |
InChI |
InChI=1S/C9H9NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h2-7H,1H3/b3-2- |
Clave InChI |
LDVKAIRVYWBGHI-IHWYPQMZSA-N |
SMILES isomérico |
COC(=O)/C=C\C1=CC=NC=C1 |
SMILES canónico |
COC(=O)C=CC1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol](/img/structure/B13015458.png)

![tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13015464.png)
![4-Chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13015475.png)

![(S)-8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B13015477.png)

![4-Chloro-2-((3S)-7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B13015488.png)

![Ethyl8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylatehemioxalate](/img/structure/B13015493.png)


